6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine
Description
6-Chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chloro group at position 6 and a dimethylaminoethylamine substituent at the N4 position. This compound belongs to a broader class of 4,5-diaminopyrimidines, which are structurally versatile and widely studied for applications in medicinal chemistry, material science, and catalysis. The dimethylaminoethyl group introduces a tertiary amine functionality, which may enhance solubility in polar solvents and influence intermolecular interactions in biological systems .
Properties
Molecular Formula |
C8H14ClN5 |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
6-chloro-4-N-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-14(2)4-3-11-8-6(10)7(9)12-5-13-8/h5H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
CCFMTYQKUXIFCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrimidine Diamine Derivatives
Pyrimidine diamine derivatives are typically synthesized via stepwise substitution of halogen atoms on the heteroaromatic ring. For 6-chloro-N⁴-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine, the key challenge lies in achieving regioselective amination at positions 4 and 5 while retaining the chlorine substituent at position 6. Two primary approaches dominate the literature:
Sequential Nucleophilic Aromatic Substitution
This method involves substituting halogen atoms on a polychlorinated pyrimidine core with amines in a controlled sequence.
Starting Material: 4,5-Dichloro-6-chloropyrimidine
The synthesis begins with 4,5-dichloro-6-chloropyrimidine, a trifunctionalized scaffold enabling selective displacement.
Step 1: Substitution at Position 4
Reaction with 2-(dimethylamino)ethylamine in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base at 120°C for 4–6 hours yields 4-[2-(dimethylamino)ethyl]amino-5-chloro-6-chloropyrimidine. Microwave irradiation (120°C, 30 minutes) enhances reaction efficiency.
Step 2: Substitution at Position 5
The remaining chlorine at position 5 is displaced using aqueous ammonia under palladium-catalyzed conditions. A mixture of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 16 hours affords the target compound.
Regioselectivity Challenges
Electron-donating groups (e.g., amines) deactivate subsequent substitutions, necessitating harsher conditions or catalysis. For example, Pd-mediated amination overcomes reduced reactivity at position 5 post-step 1.
Palladium-Catalyzed Diamination
This one-pot approach leverages Pd catalysts to introduce both amine groups simultaneously, though it requires precise control.
Protocol
A mixture of 4,5,6-trichloropyrimidine, 2-(dimethylamino)ethylamine, aqueous ammonia, Pd₂(dba)₃, and BINAP in toluene at 110°C for 24 hours yields the target compound. While efficient, this method risks over-amination and requires rigorous purification.
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd₂(dba)₃/BINAP | Toluene | 110°C | 45–55% |
Optimization of Reaction Conditions
Solvent and Base Effects
Analytical and Characterization Data
Spectroscopic Validation
Comparative Analysis of Methodologies
| Parameter | Sequential Substitution | Pd-Catalyzed Diamination |
|---|---|---|
| Yield | 60–75% | 45–55% |
| Purity | >95% | 85–90% |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Significant |
Biological Activity
6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine (CAS: 88442-83-5) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure includes a chloro substituent and a dimethylaminoethyl group, which may influence its pharmacological properties.
- Molecular Formula : C₈H₁₄ClN₅
- Molecular Weight : 215.68 g/mol
- CAS Number : 88442-83-5
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
-
Mechanism of Action :
- Inhibition of DNA synthesis.
- Induction of apoptosis through caspase activation.
- Modulation of cell cycle progression.
-
Case Studies :
- A study demonstrated that related pyrimidine compounds showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another investigation into 5-substituted pyrimidines indicated that structural modifications could enhance biological activity, suggesting a structure-activity relationship (SAR) that may apply to this compound .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes:
- Carbohydrate-Hydrolyzing Enzymes : Studies suggest that pyrimidine derivatives can inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by slowing glucose absorption .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Physicochemical Properties
- Solubility: The dimethylaminoethyl group in the target compound may enhance aqueous solubility compared to hydrophobic substituents like cyclopentyl or 4-chlorophenyl .
- Reactivity: Electron-withdrawing substituents (e.g., 3-nitrophenyl) reduce nucleophilicity at the pyrimidine core, whereas alkylamino groups (e.g., dimethylaminoethyl) may act as weak bases, influencing pH-dependent behavior .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Alkylamino substituents (e.g., dimethylaminoethyl) generally improve solubility but may reduce metabolic stability compared to aryl groups.
- Toxicity Considerations: Derivatives containing dimethylaminoethyl groups may exhibit sensitizing effects, as seen in structurally related compounds like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride .
- Catalytic Applications : Propenyl and cyclopentyl derivatives are utilized in cross-coupling reactions due to their steric and electronic profiles .
Q & A
Q. What are the recommended synthetic routes for 6-chloro-N⁴-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions targeting the pyrimidine core. A systematic approach using Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example:
-
Statistical optimization : Use fractional factorial designs to screen variables (e.g., catalyst loading, reaction time) and identify critical factors .
-
Quantum chemical calculations : Employ computational reaction path searches (e.g., density functional theory) to predict intermediates and transition states, guiding experimental condition selection .
-
Example Table :
Variable Range Tested Optimal Value Impact on Yield Temperature (°C) 60–120 90 +25% Solvent (DMF/H2O) 3:1–1:3 2:1 +18%
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolve the 3D molecular structure, including bond lengths and angles, as demonstrated for related chloro-pyrimidine derivatives (e.g., 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine) .
- NMR spectroscopy : Use , , and NMR to confirm substitution patterns. For example, the dimethylaminoethyl group’s protons show distinct splitting patterns in NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for purity assessment.
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Reactivity mapping : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model attack trajectories of nucleophiles (e.g., amines) at the 6-chloro position. For example:
- Docking studies : If targeting biological applications, dock the compound into enzyme active sites (e.g., kinases) to predict binding modes and guide derivative design .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Controlled variable analysis : Standardize assay conditions (e.g., pH, cell lines, solvent controls) to isolate compound-specific effects. For example:
- Compare IC values under identical buffer conditions .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., hierarchical Bayesian models) to identify outliers or confounding factors .
- Mechanistic validation : Use knock-out models (e.g., CRISPR-edited cells) to confirm target engagement vs. off-target effects .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- SAR workflow :
- Core modifications : Introduce substituents at the 4,5-diamine positions to alter hydrogen-bonding capacity.
- Side-chain engineering : Vary the dimethylaminoethyl group’s length/charge to modulate solubility and membrane permeability.
- Biological testing : Screen derivatives against target panels (e.g., kinase assays) to correlate structural changes with activity .
- Example : Replacing the chloro group with methoxy reduced cytotoxicity but maintained target inhibition in a related pyrimidine derivative .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
